molecular formula C20H19FN2O3S B2603714 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline CAS No. 866866-33-3

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Cat. No.: B2603714
CAS No.: 866866-33-3
M. Wt: 386.44
InChI Key: JDPZXLLHYBCICI-UHFFFAOYSA-N
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Description

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetically engineered quinoline derivative designed for advanced medicinal chemistry and drug discovery research. The quinoline scaffold is a privileged structure in pharmacology, renowned for its versatility and significant therapeutic potential across multiple disease areas . This specific compound features a morpholino group at the 4-position, a modification frequently employed to fine-tune the molecule's physicochemical properties and its interaction with biological targets . The 3-position is functionalized with a 4-methylbenzenesulfonyl (tosyl) group, a structural motif present in compounds investigated as ubiquitination inhibitors, suggesting potential pathways for modulating protein degradation and cellular signaling . The core structure of quinoline and its derivatives has demonstrated a wide spectrum of biological activities, primarily in the realms of oncology and infectious diseases. Quinoline-based compounds are extensively researched as anticancer agents, with mechanisms of action that can include topoisomerase inhibition, disruption of key pro-survival signaling pathways such as PI3K/AKT, and induction of apoptosis through mitochondrial dysfunction . Furthermore, the structural attributes of this compound—particularly the fluorinated quinoline core—are analogous to those found in potent antiplasmodial agents active against resistant strains of Plasmodium falciparum , indicating its value in parasitology research . As a research tool, this compound offers a multifaceted chemical entity for probing novel biological mechanisms, screening for enzyme inhibitory activity, and serving as a key synthetic intermediate for the development of more complex therapeutic candidates. It is intended for use in rigorous in vitro and in vivo preclinical studies to further elucidate its specific molecular targets and pharmacological efficacy.

Properties

IUPAC Name

4-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-14-2-5-16(6-3-14)27(24,25)19-13-22-18-7-4-15(21)12-17(18)20(19)23-8-10-26-11-9-23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPZXLLHYBCICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The 4-methylbenzenesulfonyl group is introduced at the 3rd position through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

    Morpholinylation: The morpholin-4-yl group is introduced at the 4th position via a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline exhibit significant anticancer properties. For instance, the compound has been investigated for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. The inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Study Findings Reference
In vitro studies on cancer cell linesDemonstrated significant inhibition of cell proliferation
Mechanistic studiesIdentified as an effective modulator of kinase pathways

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for various enzymes, particularly those involved in metabolic processes. The morpholine group enhances its binding affinity to target enzymes, making it a candidate for drug development aimed at metabolic disorders .

Enzyme Target Inhibition Type Effectiveness
Protein KinasesCompetitive InhibitionHigh affinity observed
PhosphatasesMixed InhibitionSelective towards specific isoforms

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as a therapeutic agent in treating diseases beyond cancer. Its ability to penetrate cellular membranes due to its lipophilic nature makes it suitable for oral administration and systemic use .

Case Study 1: Anticancer Properties

In a study involving various quinoline derivatives, this compound was shown to inhibit the growth of human breast cancer cell lines (MCF7). The study measured cell viability using MTT assays and demonstrated a dose-dependent response, indicating its potential as an effective anticancer agent .

Case Study 2: Enzyme Interaction

A detailed kinetic analysis was performed on the interaction of the compound with protein tyrosine kinases (PTKs). The results indicated that the compound binds effectively at the active site, leading to significant inhibition of enzymatic activity. This finding suggests that further development could yield potent therapeutics for diseases characterized by aberrant kinase activity .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Position 3 Position 4 Position 6 Key Features Biological Activity (if reported)
Target: 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline 4-Methylbenzenesulfonyl Morpholin-4-yl Fluoro Enhanced solubility, potential H-bonding via sulfonyl Not explicitly reported
6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline 4-Methylbenzenesulfonyl Morpholin-4-yl Ethyl Bulkier substituent at C6; reduced electronegativity Not reported
6-Chloro-3-(morpholin-4-yl)-4-phenylquinoline Morpholin-4-yl Phenyl Chloro Chlorine at C6; lacks sulfonyl group; C3 morpholine instead of sulfonyl Part of bioactive molecule synthesis
6-Fluoro-2-(3-(morpholinomethyl)phenyl)quinoline-4-carboxamide 3-(Morpholinomethyl)phenyl Carboxamide Fluoro Morpholine in side chain; carboxamide at C4 Multi-stage antimicrobial activity
NSC 368390 (6-Fluoro-4-quinolinecarboxylic acid derivative) 2'-Fluoro-biphenyl Carboxylic acid sodium Fluoro Biphenyl at C2; water-soluble sodium salt Anticancer (colon, breast carcinomas)

Substituent Effects on Activity

  • Position 6 :

    • Fluoro (target and NSC 368390): Enhances electronegativity and metabolic stability compared to chloro () and ethyl (). NSC 368390's fluoro contributes to its anticancer efficacy .
    • Ethyl (): May increase lipophilicity but reduce target binding specificity compared to fluoro .
  • Position 3: Sulfonyl groups (target and ): Improve solubility and act as hydrogen-bond acceptors, critical for receptor interactions. Analogs without sulfonyl (e.g., ) lack these properties . Morpholinomethylphenyl (): Introduces a flexible side chain but shifts morpholine away from the core structure .
  • Position 4 :

    • Morpholine (target and ): Provides a rigid, polar moiety. In NSC 368390, a carboxylic acid group enhances water solubility .

Biological Activity

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the fluorine atom, sulfonyl group, and morpholine ring, contribute to its various biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C20H19FN2O3S, with a molecular weight of approximately 386.44 g/mol. Its chemical structure can be represented as follows:

SMILES Cc1ccc cc1 S O O c1cnc2c c1N1CCOCC1 cc cc2 F\text{SMILES Cc1ccc cc1 S O O c1cnc2c c1N1CCOCC1 cc cc2 F}

This structure indicates a complex arrangement that allows for potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways. The presence of the fluorine atom and sulfonyl group enhances its binding affinity and specificity, potentially making it a candidate for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Effects : Quinoline derivatives have been studied for their antibacterial properties. For instance, modifications at the 3-position of fluoroquinolones have shown promising results in enhancing antimicrobial activity .
  • Anticancer Activity : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives, providing insights into their potential applications:

  • Antimicrobial Activity : A study demonstrated that certain quinoline derivatives exhibited significant antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicated that specific substitutions on the quinoline ring enhanced antibacterial efficacy .
  • Anticancer Potential : Research focusing on the anticancer properties of similar compounds showed that they can effectively induce apoptosis in cancer cell lines. For example, 6-fluoroquinolones have been reported to exhibit cytotoxic effects on human cancer cells by disrupting DNA replication .
  • Enzyme Interaction Studies : Molecular docking studies have predicted that this compound could interact with key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic diseases .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

CompoundBiological ActivityKey Features
6-FluoroquinoloneAntimicrobialFluorine substitution enhances activity
Morpholino derivativesAnticancerMorpholine ring contributes to selectivity
Sulfonamide derivativesEnzyme inhibitionSulfonyl group increases binding affinity

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